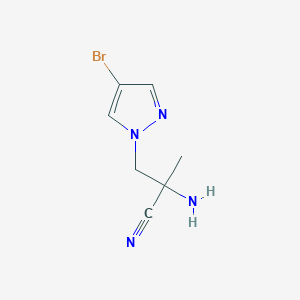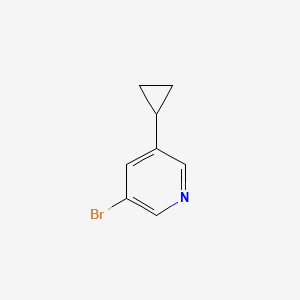
2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile
Übersicht
Beschreibung
2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of an amino group, a bromo group, and a nitrile group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile typically involves the following steps:
Bromination: : The starting material, 1H-pyrazole, undergoes bromination to introduce the bromo group at the 4-position.
Amination: : The brominated pyrazole is then subjected to amination to introduce the amino group.
Nitrilation: : Finally, the compound undergoes nitrilation to introduce the nitrile group.
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile: can undergo various types of chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitrile group can be reduced to form an amine.
Substitution: : The bromo group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).
Substitution: : Various nucleophiles can be used for substitution reactions, such as sodium azide (NaN3) for azide substitution.
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile: has several scientific research applications:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: : It can be used in the study of enzyme inhibitors and receptor binding assays.
Industry: : It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile: is compared with other similar compounds, such as:
2-amino-3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile
2-amino-3-(4-fluoro-1H-pyrazol-1-yl)-2-methylpropanenitrile
2-amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanenitrile
These compounds differ in the halogen substituent at the 4-position of the pyrazole ring, which can affect their reactivity and biological activity.
Eigenschaften
IUPAC Name |
2-amino-3-(4-bromopyrazol-1-yl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN4/c1-7(10,4-9)5-12-3-6(8)2-11-12/h2-3H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPNVUKDAABFGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)Br)(C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B1525891.png)
![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B1525892.png)


![[4-Iodo-3-(trifluoromethyl)phenyl]methanol](/img/structure/B1525899.png)



![1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine](/img/structure/B1525904.png)
![7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525907.png)


